BMS-645737

Descripción general

Descripción

BMS-645737 es un fármaco de molécula pequeña desarrollado por Bristol Myers Squibb Company. Es conocido por sus potentes efectos inhibitorios sobre el receptor 2 del factor de crecimiento endotelial vascular y el receptor 1 del factor de crecimiento de fibroblastos. Estos receptores desempeñan funciones cruciales en la angiogénesis, el proceso por el cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes. This compound se ha investigado principalmente por sus posibles propiedades anticancerígenas debido a su capacidad de inhibir la angiogénesis .

Aplicaciones Científicas De Investigación

BMS-645737 se ha estudiado ampliamente por sus propiedades anticancerígenas. Su capacidad de inhibir el receptor 2 del factor de crecimiento endotelial vascular y el receptor 1 del factor de crecimiento de fibroblastos lo convierte en un candidato prometedor para la terapia antiangiogénica. La investigación ha demostrado que this compound puede inhibir eficazmente el crecimiento de tumores al prevenir la formación de nuevos vasos sanguíneos .

Además de sus aplicaciones anticancerígenas, this compound se ha investigado por su posible uso en el tratamiento de otras enfermedades caracterizadas por una angiogénesis anormal, como la degeneración macular relacionada con la edad y la retinopatía diabética .

Mecanismo De Acción

BMS-645737 ejerce sus efectos inhibiendo el receptor 2 del factor de crecimiento endotelial vascular y el receptor 1 del factor de crecimiento de fibroblastos. Estos receptores están involucrados en las vías de señalización que regulan la angiogénesis. Al bloquear estos receptores, this compound evita la activación de las vías de señalización descendentes, lo que lleva a la inhibición de la formación de nuevos vasos sanguíneos .

Análisis Bioquímico

Biochemical Properties

BMS-645737 functions as an inhibitor of VEGFR2 and FGFR1, which are key receptors involved in angiogenesis. By inhibiting these receptors, this compound disrupts the signaling pathways that promote the growth and maintenance of blood vessels in tumors. This compound interacts with the tyrosine kinase domains of VEGFR2 and FGFR1, preventing their phosphorylation and subsequent activation . This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly endothelial cells and cancer cells. In endothelial cells, this compound inhibits cell proliferation, migration, and tube formation, which are essential processes for angiogenesis . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting the VEGFR2 and FGFR1 signaling pathways . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and metastasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of VEGFR2 and FGFR1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell proliferation, survival, and migration . By blocking these pathways, this compound effectively reduces angiogenesis and tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating combination therapies to maintain its efficacy . Additionally, long-term studies have shown that this compound can cause dose-dependent histopathologic lesions in rat incisors, which are partially reversible after a dose-free period .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as white discoloration and fracture of incisors, as well as dose-dependent histopathologic lesions in rat incisors . These adverse effects highlight the importance of optimizing the dosage to balance efficacy and safety .

Metabolic Pathways

This compound undergoes extensive metabolism in vivo, involving both oxidation and conjugation reactions . The 2-methyl-1H-pyrrolo moiety of this compound is metabolized by cytochrome P450 enzymes, leading to the formation of carboxylic acid and subsequent conjugation with taurine . Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and conjugation with sulfate . These metabolic pathways play a crucial role in the clearance and detoxification of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on VEGFR2 and FGFR1 . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with VEGFR2 and FGFR1 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that affect its localization and activity within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BMS-645737 implica múltiples pasos, incluida la formación de la estructura central de pirrolo[2,1-f][1,2,4]triazin-4-aminaEl producto final se obtiene a través de una serie de reacciones, incluidas reacciones de ciclización, oxidación y conjugación .

Métodos de producción industrial

La producción industrial de this compound implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye el uso de cromatografía líquida de alta resolución para la purificación y la aplicación de técnicas avanzadas como la cromatografía líquida-espectrometría de masas en tándem y la resonancia magnética nuclear para la confirmación estructural.

Análisis De Reacciones Químicas

Tipos de reacciones

BMS-645737 experimenta varias reacciones químicas, que incluyen:

Conjugación: El compuesto experimenta reacciones de conjugación con taurina, sulfato y N-acetilglucosamina.

Reactivos y condiciones comunes

Oxidación: Las enzimas del citocromo P450 se utilizan comúnmente para reacciones de hidroxilación y oxidación.

Conjugación: Reactivos como taurina, sulfato y N-acetilglucosamina se utilizan para reacciones de conjugación.

Principales productos formados

Oxidación: Derivados de ácidos carboxílicos.

Conjugación: Conjugados con taurina, sulfato y N-acetilglucosamina.

Comparación Con Compuestos Similares

Compuestos similares

Sunitinib: Otro inhibidor del receptor del factor de crecimiento endotelial vascular con propiedades antiangiogénicas.

Singularidad

BMS-645737 es único en su doble inhibición tanto del receptor 2 del factor de crecimiento endotelial vascular como del receptor 1 del factor de crecimiento de fibroblastos. Esta doble inhibición mejora sus efectos antiangiogénicos, lo que lo convierte en un candidato potente para la terapia anticancerígena .

Propiedades

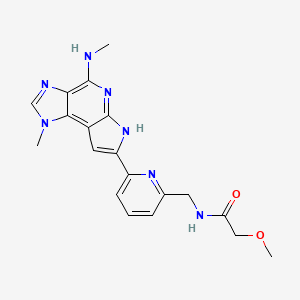

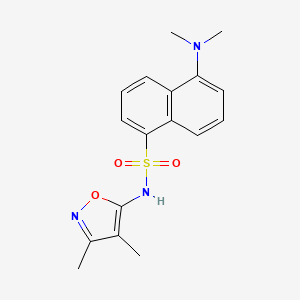

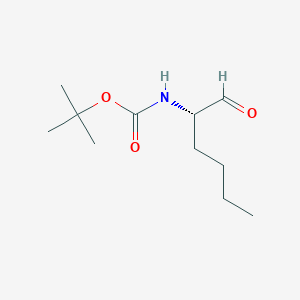

IUPAC Name |

6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQXPATWSOGSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215483 | |

| Record name | BMS-645737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651744-16-0 | |

| Record name | BMS-645737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-645737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-645737 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BMS-645737?

A: this compound acts as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and also inhibits Fibroblast Growth Factor Receptor-1 (FGFR-1). [, ] This means it binds to these receptors and blocks their activation, preventing the signaling cascades involved in angiogenesis (blood vessel formation). [, ]

Q2: What are the major metabolic pathways of this compound identified in preclinical studies?

A2: this compound undergoes complex metabolism involving both oxidation and conjugation reactions. Key pathways include:

- Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the 2-methyl-1H-pyrrolo moiety, which can be further oxidized to a carboxylic acid. [] Hydroxylation also occurs on the 5-methyl-1,3,4-oxadiazol-2-yl moiety. []

- Conjugation: The oxidized 2-methyl-1H-pyrrolo moiety can conjugate with taurine. [] The hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety can conjugate with sulfate. [] Interestingly, direct glucuronidation of the pyridin-5-yl group was observed in hepatocytes of various species. []

- N-acetylglucosamine Conjugation: Uniquely, this compound forms an N-acetylglucosamine conjugate in cynomolgus monkeys, representing a novel metabolic pathway for heterocyclic aromatic amines. []

Q3: What is the significance of the incisor degeneration observed in rats treated with this compound?

A: In preclinical studies, this compound administration led to dose-dependent incisor degeneration in rats. [] Lesions included degeneration of odontoblasts and ameloblasts, decreased dentin mineralization, pulp inflammation and necrosis, and edema in surrounding tissues. [] These findings suggest that this compound, through its inhibition of VEGF and FGF signaling, may disrupt the growth and maintenance of the small blood vessels essential for dentin and enamel formation in continuously growing rat incisors. [] This highlights the potential for off-target effects on tissues dependent on VEGF and FGF signaling.

Q4: What analytical techniques were used to characterize the metabolites of this compound?

A: Researchers primarily utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of this compound. [] LC-MS/MS provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in structural elucidation. [] NMR spectroscopy, particularly 1H-NMR, 2D 1H-13C correlation (HSQC and HMBC), and NOE experiments, were instrumental in determining the exact structure and stereochemistry of the metabolites by analyzing their proton and carbon chemical shifts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)